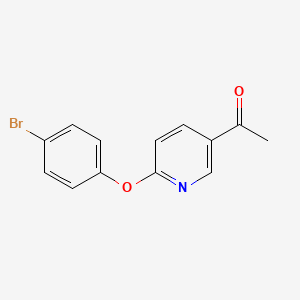

5-Acetyl-2-(4-bromophenoxy) pyridine

Description

5-Acetyl-2-(4-bromophenoxy) pyridine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an acetyl group, a bromophenoxy group, and a pyridine ring, which contribute to its distinctive properties and reactivity.

Properties

IUPAC Name |

1-[6-(4-bromophenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDIIEFLZBEFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-bromophenoxy) pyridine typically involves the reaction of 2-bromopyridine with 4-bromophenol in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Acetyl-2-(4-bromophenoxy) pyridine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(4-bromophenoxy) pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Acetyl-2-(4-bromophenoxy) pyridine is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

5-Acetyl-2-(4-bromophenoxy) pyridine has been investigated for its potential therapeutic properties. Research indicates that derivatives of pyridine compounds exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, thienopyridine derivatives have shown promising results in preclinical studies for cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis of New Compounds

This compound serves as a versatile building block in organic synthesis. It has been utilized in the development of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals. The Claisen–Schmidt condensation method has been effectively employed to synthesize triaryl pyridine derivatives using 5-acetyl-2-(4-bromophenoxy) pyridine as a precursor .

Material Science

In material science, compounds like 5-acetyl-2-(4-bromophenoxy) pyridine are explored for their electronic properties and potential applications in organic semiconductors. The incorporation of brominated phenoxy groups can enhance the solubility and processability of polymeric materials, leading to improved performance in electronic devices .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyridine derivatives, including those based on 5-acetyl-2-(4-bromophenoxy) pyridine. The results showed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the bromophenoxy group can enhance biological activity .

Case Study 2: Synthesis of Heterocycles

Another research effort focused on synthesizing new heterocyclic compounds from 5-acetyl-2-(4-bromophenoxy) pyridine through multi-step reactions. The study highlighted the efficiency of using this compound as a starting material for creating complex molecular architectures that could be further tested for various biological activities .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-(4-bromophenoxy) pyridine involves its interaction with specific molecular targets and pathways. The compound’s acetyl and bromophenoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-(4-bromophenoxy) pyridine stands out due to the presence of both an acetyl group and a bromophenoxy group, which confer unique chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications .

Biological Activity

5-Acetyl-2-(4-bromophenoxy) pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Chemical Name : 5-Acetyl-2-(4-bromophenoxy) pyridine

- CAS Number : 1557799-39-9

- Molecular Formula : C12H10BrNO2

Biological Activity Overview

The biological activity of 5-Acetyl-2-(4-bromophenoxy) pyridine has been primarily investigated in the context of its anticancer and antimicrobial properties. The compound exhibits significant activity against various cancer cell lines and shows promise as an antimicrobial agent.

Anticancer Activity

Recent studies have demonstrated that 5-Acetyl-2-(4-bromophenoxy) pyridine exhibits potent anti-proliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7.5 | Induction of apoptosis |

| HepG2 | 9.5 | Inhibition of CDK2/GSK3β |

| HEp-2 | 5.9 | Cell cycle arrest |

These findings indicate that the compound may induce apoptosis and inhibit key cell cycle regulators, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, 5-Acetyl-2-(4-bromophenoxy) pyridine has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 11.29 |

| Candida albicans | 16.69 |

The presence of the bromine atom in the structure is believed to enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration .

The mechanism by which 5-Acetyl-2-(4-bromophenoxy) pyridine exerts its biological effects involves interactions with specific molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Kinase Inhibition : It inhibits cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK3β), which are crucial for cell cycle regulation .

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death .

Case Studies

Several case studies have highlighted the effectiveness of 5-Acetyl-2-(4-bromophenoxy) pyridine:

- A study evaluated the compound's effect on MCF-7 breast cancer cells, demonstrating significant cytotoxicity with an IC50 value of 7.5 µg/mL after 24 hours of treatment .

- Another investigation focused on its antimicrobial properties against resistant strains of bacteria, where it showed promising results with MIC values lower than standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.